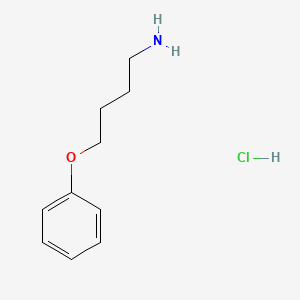

4-Phenoxybutan-1-amine hydrochloride

描述

Significance within Organic Synthesis

The significance of 4-Phenoxybutan-1-amine hydrochloride in organic synthesis lies in its function as a versatile primary amine building block. The primary amine group is a key functional handle that can participate in a multitude of chemical transformations, making the compound a valuable starting material. General synthetic procedures for preparing primary amines often involve methods like the reduction of azides or reductive amination, which are foundational reactions in organic chemistry. orgsyn.org

Several specific pathways can be employed for the synthesis of 4-Phenoxybutan-1-amine itself. These methods highlight common strategies in organic synthesis for constructing molecules with ether linkages and amine functionalities.

Stepwise Alkylation and Deprotection: This is a robust method that builds the molecule sequentially. It typically begins by reacting 1,4-dibromobutane (B41627) with potassium phthalimide (B116566) to form 4-bromobutylphthalimide. The phthalimide group serves as a protected form of the amine. In the subsequent step, an etherification reaction between this intermediate and sodium phenoxide yields 4-phenoxybutylphthalimide. The final step involves the deprotection of the amine using hydrazine (B178648) hydrate (B1144303), which cleaves the phthalimide group, followed by treatment with hydrochloric acid to furnish the desired this compound salt. benchchem.com

Reductive Amination: An alternative route involves the oxidation of 4-phenoxybutanol using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to produce the intermediate 4-phenoxybutyraldehyde. benchchem.com This aldehyde then undergoes reductive amination, where it reacts with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (such as sodium borohydride) to form the primary amine. benchchem.comevitachem.com The resulting free amine is then converted to its hydrochloride salt. benchchem.com

These synthetic routes demonstrate the compound's accessibility through established organic reactions, underscoring its utility as a readily available scaffold for further chemical elaboration.

| Synthesis Method | Key Reactants | Intermediate(s) | Key Reaction Types |

| Stepwise Alkylation & Deprotection | 1,4-dibromobutane, Potassium phthalimide, Sodium phenoxide | 4-Bromobutylphthalimide, 4-Phenoxybutylphthalimide | Nucleophilic Substitution, Gabriel Synthesis (Deprotection) |

| Reductive Amination | 4-Phenoxybutanol, Pyridinium chlorochromate (PCC), Ammonium acetate, Sodium borohydride (B1222165) | 4-Phenoxybutyraldehyde | Oxidation, Imine Formation, Reduction |

Role as a Key Intermediate in Complex Molecule Construction

This compound serves as a pivotal intermediate in the assembly of more complex molecules due to its distinct structural components. The primary amine is a nucleophilic center and a reactive site for a wide range of functional group transformations. Chemists can leverage this amine to construct amides, sulfonamides, and secondary or tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, and alkyl halides, respectively. orgsyn.org The ability to use protecting groups, such as the 2-nitrobenzenesulfonamide (B48108) group, allows for controlled and sequential reactions at the nitrogen atom, enabling the synthesis of a diverse array of secondary amines. orgsyn.org

The phenoxy-butyl portion of the molecule acts as a lipophilic scaffold that can be incorporated into larger target structures. The four-carbon linker provides conformational flexibility, which can be crucial for optimizing the binding of a molecule to a biological target. Furthermore, the aromatic ring of the phenoxy group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to further modify the molecule's properties. This dual reactivity makes this compound a valuable intermediate for building libraries of compounds for screening purposes or for the targeted synthesis of a single complex molecule. benchchem.combiosynth.com

Overview of its Application in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound is primarily utilized as a precursor or structural template for the development of new pharmaceutical compounds. benchchem.com The structural motif of an aromatic ring separated from an amine by a flexible alkyl chain is a common feature in many biologically active molecules. The compound itself is of interest in studies involving neurotransmitter systems, where the amine and phenoxy groups can facilitate interactions with biological receptors. benchchem.com

Its value in medicinal chemistry is not as a therapeutic agent itself, but as a foundational piece for constructing potential drug candidates. biosynth.com The phenoxy group can engage in specific binding interactions within protein targets, while the amine group can form crucial hydrogen bonds or electrostatic interactions. benchchem.com Researchers in drug discovery programs utilize such intermediates to synthesize novel derivatives and explore structure-activity relationships (SAR). By systematically modifying the structure—for instance, by substituting the phenyl ring or elaborating the amine—medicinal chemists can fine-tune the pharmacological profile of a lead compound. The compound's role as a versatile scaffold allows for the creation of diverse molecular architectures aimed at a variety of biological targets. benchchem.combiosynth.com

Structure

3D Structure of Parent

属性

IUPAC Name |

4-phenoxybutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-8-4-5-9-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHMFAWCLDOBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982021 | |

| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-61-2 | |

| Record name | Butylamine, 4-phenoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization of 4 Phenoxybutan 1 Amine Hydrochloride

Established Synthetic Pathways

Traditional synthesis of 4-Phenoxybutan-1-amine hydrochloride relies on well-documented organic reactions, often involving multiple steps and the careful selection of precursors and reaction conditions.

Multi-step Organic Synthesis Techniques

Several multi-step procedures have been established for the synthesis of this compound. These methods are foundational and provide reliable routes to the target compound.

One common approach is the Gabriel Synthesis , which is advantageous for its high selectivity and reduction of side products. benchchem.com This method begins with the reaction of 1,4-dibromobutane (B41627) with potassium phthalimide (B116566) to form 4-bromobutylphthalimide. benchchem.com This intermediate then undergoes etherification with sodium phenoxide, followed by deprotection using hydrazine (B178648) hydrate (B1144303) to release the free amine. benchchem.com The final hydrochloride salt is formed by treatment with hydrochloric acid gas. benchchem.com

Another established route involves the protection and deprotection of the amine group . In this pathway, a precursor like 4-chlorobutylamine is first treated with hydrochloric acid to protect the amine, rendering it non-nucleophilic. benchchem.com Subsequently, sodium phenoxide is reacted with the protected amine to form the phenoxy ether linkage. benchchem.com The final steps involve hydrolysis and pH adjustment to precipitate the desired hydrochloride salt. benchchem.com

A third technique utilizes the synthesis and reduction of an aldehyde precursor . benchchem.com This process starts with the oxidation of 4-phenoxybutanol to 4-phenoxybutyraldehyde. benchchem.com The aldehyde then undergoes reductive amination, reacting with an amine source like ammonium (B1175870) acetate, followed by reduction with an agent such as sodium borohydride (B1222165). benchchem.com The resulting amine is then converted to its hydrochloride salt. benchchem.com

Optimal reaction conditions for these syntheses typically involve polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to enhance nucleophilicity, with temperatures often maintained between 60–90°C to balance reaction rates and the formation of byproducts. benchchem.com

Role of Precursors in Synthesis

In the Gabriel synthesis, 1,4-dibromobutane and potassium phthalimide are key starting materials for creating the protected amine backbone. benchchem.com For the etherification step, sodium phenoxide , typically generated in situ from phenol (B47542) and a base like sodium hydroxide, is the essential precursor for introducing the phenoxy group. benchchem.com

In methods involving amine protection, 4-chlorobutylamine hydrochloride serves as a key intermediate where the amine is temporarily deactivated. benchchem.com Pathways involving reductive amination depend on precursors like 4-phenoxybutanol , which is oxidized to the corresponding aldehyde, and ammonium acetate , which provides the nitrogen atom for the amine group. benchchem.com The specific precursors used in several established synthetic routes are detailed in the table below.

| Precursor | Role in Synthesis | Synthetic Route |

| 1,4-Dibromobutane | Provides the four-carbon chain and a leaving group for phthalimide substitution. benchchem.com | Gabriel Synthesis |

| Potassium Phthalimide | Acts as a protected source of ammonia (B1221849), preventing over-alkylation and ensuring the formation of a primary amine. benchchem.com | Gabriel Synthesis |

| Sodium Phenoxide | Serves as the nucleophile to introduce the phenoxy group onto the butyl chain via an ether linkage. benchchem.com | Gabriel Synthesis, Protection/Deprotection of Amine |

| 4-Chlorobutylamine | Provides the complete carbon-nitrogen backbone, requiring protection before the etherification step. benchchem.com | Protection/Deprotection of Amine |

| 4-Phenoxybutanol | Acts as the precursor to 4-phenoxybutyraldehyde through oxidation. benchchem.com | Aldehyde Synthesis and Reduction |

| Ammonium Acetate | Functions as the amine source in the reductive amination of the aldehyde. benchchem.com | Aldehyde Synthesis and Reduction |

Advanced Synthetic Strategies

To overcome the limitations of traditional chemical synthesis, such as harsh reaction conditions and lack of stereoselectivity, advanced strategies incorporating biocatalysis have been developed. nih.gov These methods offer greener and more efficient routes to chiral amines. nih.govrsc.org

Chemo-enzymatic Approaches

Chemo-enzymatic synthesis integrates highly selective biological catalysts, such as enzymes, with traditional chemical reactions. nih.gov This combination leverages the high efficiency and selectivity of enzymes for specific steps, while retaining the versatility of chemical transformations for others. nih.govresearchgate.net This approach is particularly valuable for creating complex chiral molecules under mild, aqueous conditions, often eliminating the need for protecting groups and reducing waste. researchgate.netmdpi.com

Application of Imine Reductases (IREDs) and Reductive Aminases (RedAms)

A significant advancement in amine synthesis is the use of imine reductases (IREDs) and a specialized subgroup known as reductive aminases (RedAms). rsc.orgwikipedia.org IREDs are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to form chiral amines with high enantioselectivity. rsc.orgresearchgate.net

RedAms are particularly powerful because they can perform a one-pot reductive amination, catalyzing both the initial formation of an imine from a ketone or aldehyde and an amine, and the subsequent stereoselective reduction to the final amine product. wikipedia.orgnih.gov This dual capability simplifies reaction processes and is highly attractive for industrial applications. wikipedia.orgresearchgate.net Fungal RedAms have demonstrated a notable ability to use ammonia as the amine partner, enabling the direct synthesis of primary amines. nih.govrsc.org Protein engineering has been instrumental in improving the stability and expanding the substrate scope of these enzymes, making them suitable for the synthesis of a wider range of pharmaceutical intermediates. nih.govyork.ac.uk

Stereoselective Synthesis of Chiral Amine Scaffolds

The synthesis of chiral amines is a primary challenge in organic chemistry, as these structures are prevalent in over 40% of pharmaceuticals. nih.govrochester.edu Biocatalytic methods provide a powerful solution for producing single-enantiomer amine compounds. nih.gov

Enzymes such as IREDs, RedAms, and transaminases (TAs) exhibit exceptional levels of regio- and stereoselectivity, enabling the synthesis of optically pure chiral amines from prochiral ketones. researchgate.netmdpi.com For a molecule like 4-phenoxybutan-1-amine, a biocatalytic approach could involve the reductive amination of a precursor like 4-phenoxybutanal (B3023608) using a RedAm and an amine source. This enzymatic reaction would generate a specific stereoisomer of the amine, a task that is often difficult and costly to achieve through traditional chemical methods. nih.govrsc.org The development of enzymatic cascades, where multiple enzymes work sequentially in a one-pot reaction, further enhances the ability to construct complex chiral amine frameworks from simple starting materials. researchgate.netacs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound can significantly enhance the efficiency of key reaction steps.

Another key synthetic route, the Gabriel synthesis, can also be accelerated using microwave technology. The N-alkylation of potassium phthalimide with a suitable 4-phenoxybutyl halide can be expedited. A mixture of potassium phthalimide and the alkylating agent in a polar aprotic solvent like DMF can be irradiated with microwaves, leading to a significant reduction in reaction time compared to conventional refluxing. chemrxiv.orgmdpi.com Subsequent hydrazinolysis to liberate the primary amine can also be efficiently carried out under microwave irradiation. mdpi.com This approach not only speeds up the synthesis but can also lead to higher purity of the intermediate and final products. ijnrd.orgijprdjournal.com

The following table outlines a comparative overview of conventional versus potential microwave-assisted protocols for the synthesis of 4-Phenoxybutan-1-amine.

| Reaction Step | Conventional Method | Potential Microwave-Assisted Method |

| Reductive Amination | 10-13 hours at 50°C benchchem.comchemcopilot.com | 1-3 hours at 50°C benchchem.comchemcopilot.com |

| Gabriel N-Alkylation | 24 hours at 100°C benchchem.com | 10-15 minutes at 55-150°C mdpi.com |

| Hydrazinolysis | 1 hour reflux ijnrd.org | 15 minutes at 140°C mdpi.com |

Process Optimization and Scalability Research

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization and scalability research to ensure efficiency, cost-effectiveness, and safety.

Route Scouting and Redesign for Efficiency

Several synthetic routes to 4-Phenoxybutan-1-amine have been established, each with distinct advantages and disadvantages that must be considered for large-scale production. The primary routes include:

Reductive Amination: This method involves the reaction of 4-phenoxybutanal with an amine source, followed by reduction. It is a versatile, often one-pot reaction. benchchem.com The aldehyde precursor can be synthesized via the oxidation of 4-phenoxybutanol. benchchem.com

Gabriel Synthesis: This classic method utilizes the N-alkylation of potassium phthalimide with a 4-phenoxybutyl halide, followed by hydrazinolysis. benchchem.commasterorganicchemistry.comlibretexts.org It is known for its high selectivity in producing primary amines and minimizing the formation of over-alkylated by-products. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Mitsunobu Reaction: This reaction allows for the conversion of 4-phenoxybutanol to the corresponding amine using a nitrogen nucleophile like phthalimide in the presence of reagents such as triphenylphosphine (B44618) and an azodicarboxylate. vaia.comnih.gov However, the use of stoichiometric and often hazardous reagents can be a drawback for large-scale synthesis. semanticscholar.org

Nucleophilic Substitution: A direct approach involves the reaction of a 4-halobutylamine derivative with sodium phenoxide. The amine group is typically protected during this step to prevent side reactions. benchchem.com

A comparative analysis of these routes is crucial for selecting the most efficient and scalable pathway.

| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages |

| Reductive Amination | 4-Phenoxybutanal, Ammonia/Ammonium salt | One-pot potential, versatile | Potential for over-alkylation, reduction of starting aldehyde |

| Gabriel Synthesis | 4-Phenoxybutyl halide, Potassium phthalimide | High selectivity for primary amine, reduced by-products | Multi-step process, harsh hydrolysis conditions may be required |

| Mitsunobu Reaction | 4-Phenoxybutanol, Phthalimide | Clean inversion of stereochemistry | Use of stoichiometric and hazardous reagents, difficult purification |

| Nucleophilic Substitution | 4-Halobutylamine, Phenol | Direct, conceptually simple | Requires protection/deprotection of the amine group |

For industrial applications, a redesigned route focusing on atom economy, reduced number of steps, and use of less hazardous materials is desirable. Continuous flow chemistry presents a promising alternative for scaling up reactions that are difficult to control in batch processes, offering precise control over reaction parameters and improving safety and consistency. arxiv.org

Reduction of By-product Formation

A critical aspect of process optimization is the minimization of by-products to improve yield and purity, and to simplify downstream processing. In the synthesis of this compound, several side reactions can occur depending on the chosen route.

In reductive amination , the primary by-products arise from the over-alkylation of the amine, leading to the formation of secondary and tertiary amines. Optimizing reaction conditions such as stoichiometry, temperature, and the choice of reducing agent can mitigate this. Using a large excess of ammonia and a selective reducing agent like sodium borohydride can favor the formation of the primary amine. nih.gov

The Gabriel synthesis is inherently designed to avoid over-alkylation because the phthalimide nitrogen is significantly less nucleophilic after the initial alkylation. masterorganicchemistry.comlibretexts.orgchemistrysteps.com However, by-products can still form during the initial alkylation step or the final deprotection. Incomplete reaction or side reactions of the alkyl halide can be an issue. The hydrazinolysis step, while effective, produces phthalhydrazide, which needs to be efficiently separated from the desired product. kyoto-u.ac.jp

In the Mitsunobu reaction , the major by-products are the phosphine (B1218219) oxide and the reduced azodicarboxylate. The removal of these by-products can be challenging, especially on a large scale. semanticscholar.org The development of catalytic Mitsunobu reactions aims to address this issue by reducing the amount of reagent waste. semanticscholar.org

The following table summarizes common by-products and strategies for their reduction.

| Synthetic Route | Common By-products | Mitigation Strategies |

| Reductive Amination | Secondary and tertiary amines, reduced aldehyde | Control stoichiometry, use of selective reducing agents, optimize temperature and pressure. nih.gov |

| Gabriel Synthesis | Unreacted starting materials, phthalhydrazide | Optimize reaction time and temperature for alkylation, efficient separation techniques for phthalhydrazide. kyoto-u.ac.jp |

| Mitsunobu Reaction | Triphenylphosphine oxide, reduced azodicarboxylate | Use of polymer-bound reagents, development of catalytic versions of the reaction. semanticscholar.org |

Computational and AI-Driven Synthesis Design

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the field of organic synthesis, offering powerful tools for designing and optimizing synthetic routes.

Automated Retrosynthetic Analysis

For 4-Phenoxybutan-1-amine, an AI model would likely identify the key ether and amine functionalities as primary points for disconnection. This could lead to the suggestion of the established routes like reductive amination and Gabriel synthesis. More advanced models might also propose less intuitive but potentially more efficient pathways. These tools can rank the proposed routes based on various metrics such as reaction feasibility, estimated yield, and the cost of starting materials. mdpi.com

The core of these AI systems often relies on machine learning models, including template-based approaches that apply known reaction rules, and increasingly, template-free models that can predict novel transformations. nih.govpku.edu.cn

In Silico Optimization of Reaction Conditions

Beyond route design, computational methods can be employed to optimize the reaction conditions for each step of the synthesis. Machine learning models can predict the outcome of a reaction, such as yield or the formation of by-products, under different conditions. umich.edu

For the synthesis of this compound, a machine learning model could be trained on a dataset of similar amine syntheses to predict the optimal solvent, temperature, catalyst, and reagent stoichiometry. umich.edu For example, in a reductive amination, the model could predict the best combination of reducing agent and solvent to maximize the yield of the primary amine while minimizing over-alkylation. This in silico optimization can significantly reduce the number of experiments required, saving time and resources.

Furthermore, computational tools like Density Functional Theory (DFT) can provide mechanistic insights into the reaction pathways, helping to understand and control the formation of by-products at a molecular level. By calculating the energy barriers for different reaction pathways, researchers can identify the conditions that favor the desired product formation.

The following table lists some of the computational tools and their potential applications in the synthesis of this compound.

| Computational Tool/Method | Application in Synthesis Design and Optimization |

| AI-driven Retrosynthesis Platforms | Propose and rank multiple synthetic routes to the target molecule. chemcopilot.comnih.govpku.edu.cn |

| Machine Learning Models (e.g., Random Forest, Neural Networks) | Predict reaction yields and by-product formation under various conditions. umich.edu |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and calculate activation energies for competing pathways. |

| Design of Experiments (DoE) Software | Systematically explore the reaction parameter space to identify optimal conditions with a minimal number of experiments. masterorganicchemistry.com |

Chemical Reactivity and Derivatization Strategies

Exploration of Diverse Chemical Reactivity

The primary amine functionality of 4-phenoxybutan-1-amine is the focal point of its chemical reactivity. As a nucleophile, it readily engages with various electrophilic reagents. Key reactions include N-alkylation, N-acylation, and the formation of sulfonamides and imines.

N-Alkylation: The reaction with alkyl halides proceeds via nucleophilic aliphatic substitution to yield secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in a mixture of products due to the increased nucleophilicity of the newly formed secondary amine compared to the primary starting material. nih.govfrontiersin.org Exhaustive alkylation with an excess of an alkylating agent, such as methyl iodide, can lead to the formation of a quaternary ammonium (B1175870) salt. frontiersin.org

N-Acylation: A more controlled reaction involves N-acylation, where the amine reacts with acyl chlorides or acid anhydrides. mdpi.comnih.gov This reaction is typically rapid and efficient, leading to the formation of a stable amide bond. Unlike alkylation, over-acylation is not a significant issue as the resulting amide is less nucleophilic than the starting amine. A specific example involves the acylation of 4-phenoxybutylamine in the synthesis of N-[(2'-Cyanobiphenyl-4-yl)methyl]-N-(4-phenoxybutyl)-n-valeramide. mdpi.com

Sulfonamide Formation: Reacting the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. researchgate.net This is a robust method for creating a stable linkage that is considered a key bioisostere for the amide bond in medicinal chemistry. mdpi.com

Reductive Amination: This powerful technique involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. acs.org This one-pot procedure is highly efficient and avoids the over-alkylation problems associated with direct alkylation using alkyl halides. Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of 4-phenoxybutan-1-amine is a fundamental strategy for creating new molecular entities. These reactions leverage the nucleophilicity of the amine to form new carbon-nitrogen or sulfur-nitrogen bonds.

N-Alkylation Reactions Direct N-alkylation with alkyl halides can be employed, though careful control of stoichiometry is required to favor the desired product. For instance, reacting 4-phenoxybutan-1-amine with one equivalent of an alkyl halide like benzyl bromide would be expected to produce the secondary amine, N-benzyl-4-phenoxybutan-1-amine, alongside the corresponding hydrobromide salt. nih.gov However, due to the challenges of polyalkylation, reductive amination is often the preferred method for synthesizing N-alkyl derivatives in a more controlled manner.

N-Acylation Reactions N-acylation provides a reliable method for producing amide derivatives. The reaction of 4-phenoxybutan-1-amine with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine or pyridine, would yield N-(4-phenoxybutyl)acetamide. nih.gov This method is broadly applicable, and a wide variety of acylating agents can be used to introduce diverse functionalities. A documented example is the reaction of 4-phenoxybutylamine to form N-[(2'-Cyanobiphenyl-4-yl)methyl]-N-(4-phenoxybutyl)-n-valeramide, which serves as an intermediate in the synthesis of acyl compounds. mdpi.com

| Reaction Type | Reactant | Product | Typical Conditions |

| N-Alkylation | Benzyl bromide | N-benzyl-4-phenoxybutan-1-amine | Base (e.g., K2CO3), Solvent (e.g., CH2Cl2) |

| Reductive Amination | Benzaldehyde | N-benzyl-4-phenoxybutan-1-amine | Reducing agent (e.g., NaBH4), Solvent (e.g., Methanol) |

| N-Acylation | Acetyl chloride | N-(4-phenoxybutyl)acetamide | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) |

| Sulfonamide Formation | Benzenesulfonyl chloride | N-(4-phenoxybutyl)benzenesulfonamide | Base (e.g., Pyridine), Solvent (e.g., THF) |

Formation of Related Amines and their Salts

Beyond simple N-substitution, 4-phenoxybutan-1-amine can be used to construct more complex amine-containing structures and their corresponding salts.

One notable application is in the synthesis of 9-N-substituted berberine derivatives. In this context, 4-phenoxybutylamine was reacted with berberine to yield a novel derivative where the 4-phenoxybutylamino moiety is linked at the 9-position of the berberine core. This demonstrates the utility of 4-phenoxybutan-1-amine as a building block for introducing a flexible, lipophilic phenoxyalkyl chain onto a larger scaffold.

The general synthesis of phenoxyalkylamines can be achieved through several routes, as outlined in patent literature. These methods include:

Alkylation of phenol (B47542) with a haloalkylamide, followed by reduction of the amide to the amine.

Alkylation of phenol with a dihaloalkane, followed by a subsequent amination step.

The hydrochloride salt of 4-phenoxybutan-1-amine is formed by treating the free amine with hydrochloric acid. Similarly, other mineral or organic acid salts, such as sulfates, citrates, or lactates, can be prepared by reacting the amine with the corresponding acid. These salt forms often exhibit improved stability and handling characteristics compared to the free base.

Investigating Structural Modifications for Enhanced Research Utility

Structural modification of 4-phenoxybutan-1-amine is a key strategy for developing molecular probes, optimizing ligand-receptor interactions, and conducting structure-activity relationship (SAR) studies. Modifications can be targeted at three primary locations: the aromatic ring, the alkyl chain, and the amine group.

Aromatic Ring Modification: Introducing substituents onto the phenyl ring can significantly alter the electronic and steric properties of the molecule. For example, adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modulate the compound's interaction with biological targets. SAR studies on phenoxybenzamide derivatives have shown that substituents like a 4-fluoro group on the phenoxy ring can have an advantageous effect on biological activity. acs.org

Alkyl Chain Modification: The length and rigidity of the four-carbon alkyl chain are critical for determining the spatial relationship between the phenoxy ring and the amine. Shortening, lengthening, or introducing rigidity (e.g., through cyclization or double bonds) can be explored to optimize binding to a specific receptor or enzyme. For instance, in a series of sigma receptor ligands, the length of an alkyl chain connecting two key moieties was found to be optimal for affinity and selectivity.

Amine Group Modification: As discussed in section 3.2, alkylation or acylation of the amine group is a common modification. Converting the primary amine to a secondary or tertiary amine, or incorporating it into a heterocyclic system like piperazine, can drastically change the compound's basicity, polarity, and hydrogen bonding capacity. For example, the synthesis of 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenoxybutan-1-one demonstrates the incorporation of the phenoxybutanoyl moiety into a more complex piperazine structure, a common scaffold in medicinal chemistry.

These systematic modifications allow researchers to probe the chemical space around the 4-phenoxybutan-1-amine scaffold to develop compounds with enhanced potency, selectivity, or other desired properties for research applications.

Mechanistic Investigations and Receptor Interactions in Research Models

Enzyme Kinetics Studies

While specific kinetic data for 4-Phenoxybutan-1-amine hydrochloride is not extensively detailed in publicly available literature, the broader class of phenoxyalkylamines has been a subject of interest in enzymology.

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones and aldehydes to produce chiral amines, a transformation of significant interest in pharmaceutical and chemical synthesis. nih.govnih.gov These enzymes exhibit a broad substrate scope, and compounds structurally related to this compound, such as aromatic ketones, are often used to characterize AmDH activity. nih.gov The efficiency of these enzymatic conversions is typically evaluated by determining kinetic parameters like the Michaelis constant (KM) and the catalytic rate constant (kcat). For instance, studies on various AmDHs have demonstrated their ability to convert a range of substrates with varying efficiencies, highlighting the importance of the substrate's structure in enzyme-substrate recognition and catalysis. frontiersin.orgfrontiersin.org Although direct kinetic values for this compound are not available, research on analogous compounds provides a framework for understanding its potential interactions with AmDHs.

Ligand-Receptor Binding Research

The interaction of this compound with specific receptors and transporters is a crucial area of investigation to understand its pharmacological profile.

The binding of a ligand to a receptor is the initial step in a cascade of events that leads to a biological response. The affinity of a ligand for a receptor is a key determinant of its potency. For compounds like this compound, understanding these interactions is fundamental. Monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical targets for many neurologically active compounds. nih.govnih.gov The binding affinity of a compound to these transporters can modulate neurotransmitter levels in the synapse. Research on various ligands has revealed that subtle changes in chemical structure can significantly alter binding affinity and selectivity for these transporters. nih.govnih.gov

Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific transporter. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity. While specific Ki values for this compound at DAT, NET, and SERT are not documented in the available scientific literature, studies on structurally similar phenoxyalkylamine derivatives provide insights into the potential binding profile. For example, the length and composition of the alkyl chain and the nature of the aromatic ring are known to influence binding affinity and selectivity across the monoamine transporters. nih.gov

Table 1: Representative Binding Affinities (Ki, nM) of Reference Compounds at Monoamine Transporters

| Compound | DAT | NET | SERT |

|---|---|---|---|

| Cocaine | 134 | 43 | 240 |

| GBR 12909 | 1.3 | 210 | 1200 |

| Nisoxetine | 110 | 0.8 | 89 |

| Citalopram | 5200 | 4500 | 1.2 |

This table presents data for well-characterized monoamine transporter inhibitors to provide context for the types of values obtained in such studies. Data is illustrative and sourced from published pharmacological literature.

Structure-Activity Relationship (SAR) Theory

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, aiming to correlate the chemical structure of a compound with its biological activity.

SAR studies on classes of compounds that include the phenoxyalkylamine scaffold have revealed several key structural features that govern their interaction with biological targets. For monoamine transporters, the nature of the aromatic ring, the length of the alkyl linker, and the substitution on the amine are all critical determinants of activity and selectivity. nih.gov For instance, modifications to the phenoxy group can influence binding affinity and selectivity for DAT, NET, and SERT. Similarly, the length of the butan-amine chain in this compound is a crucial parameter that affects how the molecule fits into the binding pocket of its target proteins. While a detailed SAR analysis for this compound itself is not available, the principles derived from related series of compounds are invaluable for predicting its biological activity and for the design of new molecules with desired pharmacological profiles.

Stereochemical Requirements for Receptor Sites

While direct and specific research on the stereochemical requirements of this compound at its receptor binding sites is not extensively available in the public domain, general principles of stereopharmacology and findings from studies on structurally related phenoxyalkylamines can provide valuable insights. It is a common observation in medicinal chemistry that the separation of a racemic mixture into its individual enantiomers can lead to the identification of a more potent and selective eutomer (the more active isomer) and a less active or even inactive distomer.

For phenoxyalkylamine derivatives, stereochemistry has been shown to play a significant role in their affinity for various receptors, including serotonin and dopamine receptors. For instance, studies on a series of [2-(O-Phenylalkyl)phenoxy]alkylamine derivatives revealed that specific stereoisomers exhibited higher affinity for the serotonin-2 (5-HT2) receptor. In one case, the (2R,4R)-configured derivative of a related compound demonstrated high 5-HT2 receptor affinity nih.gov. This highlights the importance of the spatial orientation of substituents for effective receptor binding within this class of compounds.

The concept of stereoselectivity is fundamental to drug-receptor interactions. Receptors possess specific three-dimensional binding pockets, and the "fit" of a ligand within this pocket is often highly dependent on its stereochemistry. Even subtle differences in the spatial arrangement of functional groups can lead to significant variations in binding energy and, consequently, receptor affinity and activation.

In the broader context of chiral amines, the separation and pharmacological evaluation of enantiomers are standard practices in drug discovery and development to optimize therapeutic outcomes. The differential binding of enantiomers to their target receptors is a well-established phenomenon.

Although specific data tables detailing the receptor binding affinities of the (R)- and (S)-enantiomers of this compound are not available in the reviewed literature, it is highly probable that its interactions with biological receptors are stereoselective. Future research involving the chiral resolution of this compound and the subsequent pharmacological evaluation of its individual enantiomers would be necessary to fully elucidate the stereochemical requirements for its receptor interactions. Such studies would provide crucial information for understanding its mechanism of action and could guide the development of more potent and selective analogs.

Computational Chemistry and Molecular Modeling Studies

In Silico Lead Compound Identification

The identification of lead compounds through computational methods is a cornerstone of rational drug design. This process typically involves screening large libraries of virtual compounds against a biological target to identify those with a high probability of binding and eliciting a desired biological response.

Virtual Screening and Molecular Docking

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Molecular docking, a key component of structure-based virtual screening, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy.

A typical workflow for identifying novel inhibitors might involve:

Preparation of the Target Receptor: Obtaining a 3D structure of the target protein, often from crystallographic data.

Library Preparation: Assembling a large database of small molecules to be screened.

Docking Simulation: Using software to fit each ligand into the protein's active site.

Scoring and Ranking: Evaluating the binding affinity of each ligand using a scoring function, which estimates the free energy of binding. Compounds with the best scores are selected as hits.

For a hypothetical study involving 4-Phenoxybutan-1-amine hydrochloride, researchers would dock it and its analogs into the active site of a selected target to predict binding affinities and poses, comparing them to known inhibitors.

Table 1: Example Data from a Hypothetical Molecular Docking Study

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| 4-Phenoxybutan-1-amine | -7.5 | ASP-120, TYR-350 | Hydrogen Bond, Pi-Alkyl |

| Known Inhibitor A | -8.2 | ASP-120, PHE-354 | Hydrogen Bond, Pi-Pi |

| Analog 1 | -6.8 | TYR-350 | Pi-Alkyl |

| Analog 2 | -7.9 | ASP-120, TYR-350, PHE-354 | Hydrogen Bond, Pi-Alkyl, Pi-Pi |

This table is illustrative and does not represent actual experimental data.

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations model the atomic motion of the system, providing insights into the conformational changes and the persistence of key intermolecular interactions, such as hydrogen bonds. researchgate.net A stable complex in an MD simulation, where the ligand remains within the binding pocket and maintains critical interactions, lends higher confidence to the docking prediction. nih.gov

Key metrics analyzed during MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

Interaction Energy: To quantify the strength of the association between the ligand and the protein throughout the simulation.

Prediction of Molecular Interactions

Computational models are crucial for predicting the specific molecular interactions that govern the binding of a ligand to its target. These interactions are fundamental to a compound's affinity and specificity. Using the docked poses and MD simulation trajectories, researchers can visualize and analyze the forces at play.

Common types of interactions predicted include:

Hydrogen Bonds: Between donor and acceptor atoms.

Hydrophobic Interactions: Between nonpolar regions of the ligand and the protein.

Ionic Bonds (Salt Bridges): Between charged groups like the amine in 4-Phenoxybutan-1-amine and acidic residues in the target.

Pi-Stacking and Pi-Cation Interactions: Involving aromatic rings.

For a compound like 4-Phenoxybutan-1-amine, the primary amine group would be predicted to be a strong hydrogen bond donor and could form a salt bridge with an acidic residue (e.g., aspartic or glutamic acid). The phenoxy group could participate in hydrophobic and pi-stacking interactions.

Fragment-Based Lead Generation (FBLG) Methodologies

Fragment-based lead generation (FBLG) is an alternative to high-throughput screening that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target. nih.govresearchgate.net These initial fragment hits are then optimized and grown or linked together to produce a more potent lead compound. nih.gov This method is advantageous because it allows for a more efficient exploration of chemical space and often yields leads with better ligand efficiency. researchgate.net

The FBLG process typically involves:

Fragment Screening: Using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography to detect weak binding of fragments.

Hit Validation: Confirming the binding and determining the binding mode of the fragment hits.

Lead Optimization: Using computational and synthetic chemistry to evolve the fragment into a more potent molecule. This can be done by "growing" the fragment to occupy adjacent pockets, or by "linking" two different fragments that bind nearby. researchgate.net

The 4-Phenoxybutan-1-amine structure could itself be considered a larger fragment or be deconstructed into smaller fragments (e.g., phenoxy group, butylamine chain) to be used in an FBLG campaign.

Machine Learning and AI in Chemical Space Exploration

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid and intelligent exploration of the vast chemical space. nih.gov These technologies can build predictive models from large datasets to forecast a molecule's properties, bioactivity, and potential toxicity without the need for physical synthesis and testing. nih.govmdpi.com

Applications of ML and AI in this context include:

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate chemical structure with biological activity to predict the potency of novel compounds.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of molecules early in the discovery process. drugpatentwatch.com

De Novo Design: Generating entirely new molecular structures with desired properties using generative models. nih.gov

Reaction Prediction: Developing algorithms that can predict the outcomes of chemical reactions, thereby accelerating the synthesis of promising compounds. cam.ac.uk

In a hypothetical study, a machine learning model could be trained on a dataset of compounds similar to this compound to predict its activity against a panel of targets or to design new analogs with improved pharmacokinetic properties.

Advanced Analytical Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 4-Phenoxybutan-1-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the phenyl ring, the methylene protons adjacent to the ether oxygen (-O-CH₂-), the protons of the central alkyl chain (-CH₂-CH₂-), the methylene protons adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺), and a broad signal for the ammonium protons.

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the butyl chain, and the carbon attached to the ether oxygen. researchgate.netbeilstein-journals.org

The predicted chemical shifts for this compound are outlined in the table below.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (para) | ~6.95 (t) | ~121.0 |

| Aromatic C-H (meta) | ~7.30 (t) | ~129.5 |

| Aromatic C-H (ortho) | ~6.90 (d) | ~114.5 |

| Aromatic C-O | - | ~158.5 |

| -O-CH₂- | ~4.00 (t) | ~67.5 |

| -O-CH₂-CH₂- | ~1.85 (m) | ~26.0 |

| -CH₂-CH₂-N- | ~1.75 (m) | ~27.0 |

| -CH₂-NH₃⁺ | ~3.05 (t) | ~39.5 |

| -NH₃⁺ | Broad signal (~8.2) | - |

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used for this type of compound. It would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at a mass-to-charge ratio (m/z) of 180.1, corresponding to the protonated molecule [C₁₀H₁₅NO + H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present. The spectrum of this compound would be expected to show characteristic absorption bands:

~3000-2800 cm⁻¹: Broad N-H stretching vibrations from the ammonium (-NH₃⁺) group, overlapping with C-H stretching.

~2940 and ~2860 cm⁻¹: Aliphatic C-H stretching.

~1600 and ~1490 cm⁻¹: Aromatic C=C stretching.

~1240 cm⁻¹: Asymmetric C-O-C (aryl-alkyl ether) stretching.

~1040 cm⁻¹: Symmetric C-O-C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR would be expected to reveal distinct signals for the aromatic protons of the phenoxy group, the protons of the butyl chain, and the amine protons. The chemical shifts (δ) of the methylene protons adjacent to the oxygen and nitrogen atoms would be of particular interest, as they are significantly influenced by the electronegativity of these heteroatoms. Spin-spin coupling patterns would further elucidate the connectivity of the protons within the butyl chain.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Distinct signals would be anticipated for the aromatic carbons, with the carbon attached to the ether oxygen showing a characteristic downfield shift. The four carbons of the butyl chain would also exhibit unique chemical shifts, reflecting their different chemical environments.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm the compound's molecular mass.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for an amine and an ether. Alpha-cleavage is a common fragmentation pathway for amines, which for 4-Phenoxybutan-1-amine would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. libretexts.orglibretexts.org Cleavage of the ether bond is another predictable fragmentation route. The fragmentation pattern serves as a molecular fingerprint, aiding in the confirmation of the compound's structure. chemguide.co.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands:

N-H Stretching: As a primary amine hydrochloride, a broad absorption band would be expected in the region of 3000-2800 cm⁻¹, corresponding to the stretching vibrations of the -NH₃⁺ group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching would be present in the fingerprint region, typically around 1250 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region would indicate the presence of the benzene ring.

The presence of a broad absorbance in the 2000-2700 cm⁻¹ range can be consistent with an amine halogen (HCl) ion-pair. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound. For this compound, the phenoxy group acts as a chromophore, which is expected to result in characteristic absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum. The position and intensity of these absorption bands are influenced by the electronic transitions within the benzene ring and can be used for quantitative analysis. Aromatic compounds often exhibit multiple absorption bands in their UV-Vis spectra.

Method Validation for Analytical Reproducibility

To ensure that analytical methods used for the analysis of this compound are reliable and produce consistent results, a thorough validation process is essential. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.

Linearity and Precision Assessments

Linearity: Linearity studies are performed to verify that the response of an analytical method is directly proportional to the concentration of the analyte over a given range. nih.govnih.gov For a quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, a calibration curve would be constructed by analyzing a series of standard solutions of this compound at different concentrations. The linearity is typically evaluated by the correlation coefficient (r) of the calibration curve, which should be close to 1.0. For instance, a study on primary aromatic amines reported correlation coefficients in the range of 0.9996-0.9999. nih.gov

Precision: Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): This expresses within-laboratory variations, such as different days, different analysts, or different equipment.

For example, a validated HPLC method for bioactive amines in chicken meat demonstrated excellent precision. researchgate.net Similarly, a study on heterocyclic aromatic amines reported that the relative standard deviation of the peak area did not exceed 5%. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. scispace.com The determination of these limits is a crucial component of analytical method validation, as it establishes the boundaries of a method's reliable performance. jddtonline.inforesearchgate.net

Theoretical Framework for LOD and LOQ Determination

Several approaches can be employed to determine the LOD and LOQ, as outlined by international regulatory guidelines. europa.eu The most common methods include:

Based on Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected. This approach is often used for non-instrumental methods but can also be applied to instrumental methods.

Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1. europa.eu

Based on the Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the blank response or the residual standard deviation of the regression line from a calibration curve. The LOD and LOQ are calculated using the following formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where σ is the standard deviation of the response and S is the slope of the calibration curve. europa.eu

Analytical Techniques for the Determination of this compound

Given the chemical structure of this compound, which contains a primary amine and a phenoxy group, several advanced analytical techniques would be suitable for its detection and quantification. These methods are commonly employed for the analysis of amines and other pharmaceutical compounds. helsinki.firesearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. researchgate.netorientjchem.org The high sensitivity and selectivity of the mass spectrometer detector would allow for low limits of detection and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. rsc.orgnih.govnih.gov Reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer would be a suitable method for the direct analysis of this compound in various matrices. The selectivity of the MS detector would minimize interference from other components in the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC with UV detection is a widely used technique in pharmaceutical analysis. nih.govnih.govscirp.org The presence of the phenyl group in this compound suggests that it would exhibit UV absorbance, allowing for its detection and quantification. researchgate.net The sensitivity of this method might be lower compared to MS detection, but it can be a robust and cost-effective option for routine analysis, provided the required detection and quantification limits are met.

Illustrative Data Tables

While specific experimental data for this compound is not available, the following tables illustrate how LOD and LOQ data would typically be presented in a method validation report for a hypothetical analytical method.

Table 1: Hypothetical LOD and LOQ Determined by Signal-to-Noise Ratio

| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |

| Limit of Detection (LOD) | 3:1 | 0.05 |

| Limit of Quantification (LOQ) | 10:1 | 0.15 |

Table 2: Hypothetical LOD and LOQ Determined from Calibration Curve Data

| Parameter | Value |

| Standard Deviation of the Blank (σ) | 0.002 |

| Slope of the Calibration Curve (S) | 0.05 |

| Calculated LOD (3.3 * σ / S) (µg/mL) | 0.132 |

| Calculated LOQ (10 * σ / S) (µg/mL) | 0.4 |

These tables serve as examples to demonstrate the format and nature of the data that would be generated during the validation of an analytical method for this compound. The actual values would be dependent on the specific analytical technique, instrumentation, and experimental conditions employed.

常见问题

What are the standard protocols for synthesizing 4-Phenoxybutan-1-amine hydrochloride, and what key reaction parameters influence yield?

Basic Research Question

Synthesis typically involves introducing a phenoxy group to a butylamine backbone via nucleophilic substitution or reductive amination. Key parameters include:

- Temperature : Optimal range of 60–80°C to balance reaction rate and byproduct formation.

- Solvent : Polar aprotic solvents like THF or DMF enhance nucleophilicity.

- Stoichiometry : A 1.2:1 molar ratio of phenoxide to 4-bromobutan-1-amine minimizes unreacted starting material.

Purification via recrystallization (ethanol/water, 3:1 v/v) yields >95% purity. Structurally analogous phenoxy amines, such as 3-Phenoxybenzylamine hydrochloride, employ similar protocols .

How should researchers employ spectroscopic techniques to confirm the structural integrity of this compound?

Basic Research Question

Use multi-spectral analysis:

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.4 ppm) and aliphatic chain signals (δ 1.6–3.2 ppm).

- FT-IR : N-H stretches (~2500–3000 cm⁻¹) confirm the amine hydrochloride moiety.

- Mass Spectrometry (ESI+) : Molecular ion peak at m/z 184.1 [M+H]⁺. Cross-validation with pyridoxine hydrochloride characterization methods ensures accuracy .

What methodologies are recommended for assessing the stability of this compound under different storage conditions?

Advanced Research Question

Design accelerated stability studies:

- Conditions : 25°C/60% RH and 40°C/75% RH for 0, 1, 3, and 6 months.

- Analytical Tools : HPLC with UV detection (λ = 254 nm) monitors degradation products.

- pH-Rate Profiling : Evaluate hydrolysis susceptibility in buffers (pH 1–13).

Validation protocols for excipients, such as glycerol and thiamine chloride hydrochloride, provide methodological frameworks .

How can in silico modeling be integrated with experimental data to predict the biological activity of this compound?

Advanced Research Question

Combine computational and empirical approaches:

- Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs) using software like AutoDock Vina.

- Validation : Radioligand displacement assays (e.g., CRF₁ receptor binding studies) confirm predicted affinities. This dual strategy reduces trial-and-error, as demonstrated for CRF antagonists .

What strategies resolve discrepancies in reported solubility data for this compound across solvents?

Advanced Research Question

Standardize measurement protocols:

- Shake-Flask Method : Agitate at 25°C for 24 hours.

- Quantification : UV-Vis spectroscopy (λ = 220 nm) or HPLC.

- Documentation : Note solvent purity, degassing, and equilibration time. Cross-lab validation minimizes variability, as seen in pyridoxine hydrochloride studies .

How should researchers design dose-response studies to evaluate the toxicological profile of this compound in cellular models?

Advanced Research Question

Adopt tiered testing:

- Concentration Range : 1 nM–100 μM (logarithmic increments).

- Assays : MTT for viability, Annexin V/PI for apoptosis.

- Controls : Positive (staurosporine) and vehicle (DMSO ≤0.1%).

Methodologies for amino acid hydrochlorides, such as 4-amino-3-phenylbutyric acid derivatives, inform experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。